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Introduction

Funobactam (formerly known as XNW4107) is a novel, investigational -lactamase inhibitor
belonging to the diazabicyclooctane class.[1][2] It is currently in Phase 3 clinical trials and is
being developed by Evopoint Biosciences Co., Ltd. in combination with the carbapenem
antibiotic imipenem and cilastatin.[1][3][4] This combination aims to combat infections caused
by multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing serine [3-
lactamases.[5] Funobactam itself does not possess intrinsic antibacterial activity but functions
to protect B-lactam antibiotics from degradation by a wide range of -lactamase enzymes.[2][6]
This technical guide provides a comprehensive overview of the chemical structure, properties,
and key experimental methodologies related to Funobactam.

Chemical Structure and Properties
Funobactam is a synthetic compound with a complex heterocyclic structure.[2]

Chemical Name: [(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-3-ium-5-yl]-1,3,4-
oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] sulfate[3]

Table 1: Physicochemical Properties of Funobactam
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Property Value Reference
Molecular Formula C13H17N706S [7]
Molecular Weight 399.38 g/mol [7]
CAS Number 2365454-12-0 [7]
Appearance White to off-white solid [6]

o 10 mM in DMSO; 25 mg/mL in
Solubility . L [61[7]
DMSO (with sonication)

Purity 99.47% [6]

Mechanism of Action

Funobactam is a potent inhibitor of a broad spectrum of serine [3-lactamases, including Ambler
Class A, C, and D enzymes.[8] These enzymes are a primary mechanism of resistance in many
Gram-negative bacteria, hydrolyzing the [3-lactam ring of antibiotics like penicillins,
cephalosporins, and carbapenems, rendering them inactive.[9] By binding to the active site of
these [3-lactamases, Funobactam prevents the degradation of co-administered (-lactam
antibiotics, thereby restoring their efficacy against resistant strains.[5][10]

The general mechanism of 3-lactam antibiotics involves the inhibition of penicillin-binding
proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9] -
lactamases counteract this by hydrolyzing the antibiotic. Funobactam's role is to inhibit this

hydrolysis.
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Mechanism of Action of Funobactam in Combination with a 3-Lactam Antibiotic.

Experimental Protocols
Synthesis of Funobactam

A detailed, publicly available, step-by-step synthesis protocol for Funobactam is not available
in the scientific literature, which is common for a compound in active clinical development. The
synthesis of diazabicyclooctane core structures, which is central to Funobactam, generally
involves multi-step organic chemistry procedures. Researchers interested in the synthesis of
similar molecules can refer to the broader literature on the synthesis of B-lactamase inhibitors.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of imipenem in combination with Funobactam is
determined using the broth microdilution method. This is a standardized procedure to assess
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the susceptibility of bacteria to antimicrobial agents.
Protocol:
o Preparation of Reagents:
o Prepare a stock solution of Funobactam in a suitable solvent, such as DMSO.
o Prepare a stock solution of the B-lactam antibiotic (e.g., imipenem).
o Use appropriate bacterial growth medium, such as Mueller-Hinton Broth (MHB).
o Preparation of Microtiter Plates:
o Dispense the growth medium into the wells of a 96-well microtiter plate.
o Create a two-fold serial dilution of the [3-lactam antibiotic across the wells.
o Add a fixed concentration of Funobactam to each well containing the B-lactam antibiotic.
e Inoculum Preparation:

o Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a
0.5 McFarland standard.

o Dilute the inoculum to achieve a final concentration of approximately 5 x 10> colony-
forming units (CFU)/mL in each well.

e Incubation:
o Incubate the microtiter plates at 35-37°C for 16-20 hours.
e Determination of MIC:

o The MIC is the lowest concentration of the B-lactam antibiotic that completely inhibits
visible bacterial growth.
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Workflow for Broth Microdilution MIC Testing.
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In Vivo Efficacy: Neutropenic Murine Thigh Infection
Model

This animal model is crucial for evaluating the in vivo efficacy of new antimicrobial agents and
for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Protocol:
e Induction of Neutropenia:

o Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days
prior to infection and 100 mg/kg one day before infection.

e |[nfection:

o Mice are anesthetized and then infected via intramuscular injection into the thigh with a
standardized inoculum of the test bacterium (e.g., Acinetobacter baumannii,
Pseudomonas aeruginosa, Klebsiella pneumoniae).

e Treatment:

o Treatment with the antimicrobial agent(s) (e.g., imipenem/cilastatin with or without
Funobactam) is initiated at a specified time point post-infection (e.g., 2 hours).

o The drugs are administered via a clinically relevant route, such as subcutaneous or
intravenous injection, at various dosing regimens.

o Sample Collection and Analysis:

o

At the end of the treatment period (e.g., 24 hours), mice are euthanized.

o

The infected thigh muscle is aseptically removed, homogenized, and serially diluted.

[¢]

The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).

[e]

The efficacy of the treatment is determined by the reduction in bacterial count compared to
untreated controls.
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Workflow for the Neutropenic Murine Thigh Infection Model.
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Pharmacokinetic Properties

Pharmacokinetic data for Funobactam has been primarily generated from animal models.
These studies are essential for determining appropriate dosing regimens for clinical trials.

Table 2: Pharmacokinetic Parameters of Funobactam in a Murine Model

Parameter Dose (mgl/kg, s.c.) Value Reference
Protein Binding (%) 1 3.11 [6]
10 5.44 [6]
20 2.03 [6]
Human-simulated 250
fAUCo-24 (mg-h/L) 142.7 [11]
mg g6h
Human-simulated 250
fCmax (mg/L) 13.9 [11]

mg g6h

fAUCo-24: Area under the free drug concentration-time curve from 0 to 24 hours. fCmax:
Maximum free drug concentration.

Studies have shown that Funobactam exhibits time-dependent killing, meaning its efficacy is
best correlated with the duration of time that the free drug concentration remains above a
certain threshold.[5][12]

Conclusion

Funobactam is a promising new [3-lactamase inhibitor with the potential to address the
significant challenge of antimicrobial resistance, particularly from Gram-negative pathogens. Its
potent inhibition of a wide range of B-lactamases restores the activity of established -lactam
antibiotics like imipenem. The data gathered from in vitro and in vivo studies provide a strong
foundation for its ongoing clinical development. This technical guide summarizes the key
chemical and pharmacological information currently available for Funobactam, offering a
valuable resource for the scientific and drug development communities. As Funobactam
progresses through clinical trials, more detailed information on its properties and clinical
efficacy will undoubtedly become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. funobactam | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY
[guidetomalariapharmacology.org]

e 2. Compound | AntibioticDB [antibioticdb.com]
o 3. Funobactam - Wikipedia [en.wikipedia.org]

e 4. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam
(XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]

o 5. researchgate.net [researchgate.net]
e 6. medchemexpress.com [medchemexpress.com]
e 7. Funobactam - Immunomart [immunomart.com]

o 8. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine
carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-
dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

e 9. B-Lactams and (3-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nim.nih.gov]
e 10. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 11. academic.oup.com [academic.oup.com]

e 12. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine
carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-
dependent killing - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Funobactam: A Technical Guide to its Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-
funobactam]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15363246?utm_src=pdf-custom-synthesis
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13114
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13114
https://antibioticdb.com/AdbCompoundDisplayForward?id=1956
https://en.wikipedia.org/wiki/Funobactam
https://www.evopointbio.com/en/news/detail?id=185
https://www.evopointbio.com/en/news/detail?id=185
https://www.researchgate.net/publication/373045416_Imipenemfunobactam_formerly_XNW4107_in_vivo_pharmacodynamics_against_serine_carbapenemase-producing_Gram-negative_bacteria_a_novel_modelling_approach_for_time-dependent_killing
https://www.medchemexpress.com/funobactam.html
https://immunomart.com/product/funobactam/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4968164/
https://www.ncbi.nlm.nih.gov/books/NBK557592/
https://academic.oup.com/jac/article/78/9/2343/7240196
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-funobactam
https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-funobactam
https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-funobactam
https://www.benchchem.com/product/b15363246#chemical-structure-and-properties-of-funobactam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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